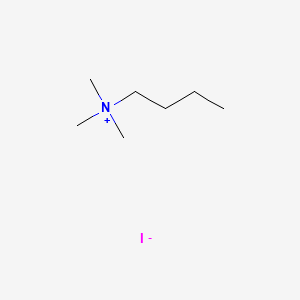![molecular formula C12H10BrNO4S2 B8765055 METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B8765055.png)
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE
Übersicht
Beschreibung
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-bromobenzenesulfonamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds.
Wissenschaftliche Forschungsanwendungen
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer drugs.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Wirkmechanismus
The mechanism of action of METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways.
Material Science: It functions as a semiconductor by facilitating electron transport through its conjugated system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but different functional groups.
Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}thiophene-2-carboxylate: Similar structure with a chlorine atom instead of bromine.
Uniqueness
METHYL 3-{[(4-BROMOPHENYL)SULFONYL]AMINO}-2-THIOPHENECARBOXYLATE is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. This makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H10BrNO4S2 |
|---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
methyl 3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3 |
InChI-Schlüssel |
OIKZJIOJIMOMOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
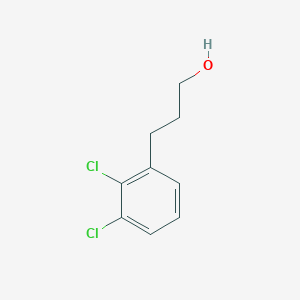
![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-5-carboxylic acid](/img/structure/B8764998.png)
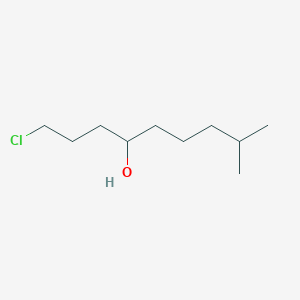
![methyl 3-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B8765009.png)

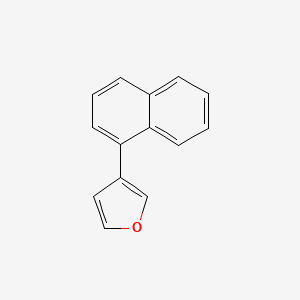
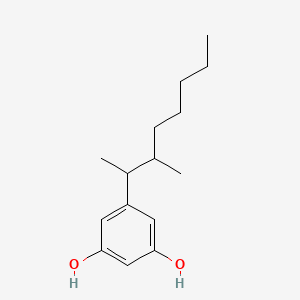

![4-[(4-methylsulfonylpiperazin-1-yl)methyl]aniline](/img/structure/B8765039.png)
![4'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B8765042.png)
![6-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8765045.png)
